Methyl 2-(3-chlorophenyl)-3-oxobutanoate
Description
Methyl 2-(3-chlorophenyl)-3-oxobutanoate is a β-keto ester characterized by a 3-chlorophenyl substituent at the C2 position and a methyl ester group at the terminal carboxylate. This compound belongs to a broader class of α-substituted β-keto esters, which are pivotal intermediates in organic synthesis, particularly in the formation of heterocycles and coordination complexes.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-4-3-5-9(12)6-8/h3-6,10H,1-2H3 |
InChI Key |
QIYIEYHZEBVZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-chlorophenyl)-3-oxobutanoate typically involves the esterification of 3-chlorophenylacetic acid with methyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-chlorophenyl)-3-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its application in developing new antimicrobial agents.
- Anti-inflammatory Effects: Preliminary research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Pharmaceutical Development
The compound is being investigated as a precursor for pharmaceutical compounds. Its structural features make it suitable for modifications that could lead to novel therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant antimicrobial activity against several strains of bacteria. The research highlighted structure-activity relationships that could guide further drug development efforts.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Case Study 2: Anti-inflammatory Research
In a study focused on anti-inflammatory effects, this compound was tested in vitro for its ability to inhibit pro-inflammatory cytokine production. The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
| Treatment Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| Control | 250 |
| 10 | 180 |
| 50 | 120 |
| 100 | 60 |
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 2-(2,3-Dichlorobenzylidene)-3-Oxobutanoate
- Structure : Features a 2,3-dichlorophenyl group linked via a benzylidene (CH=) bridge to the β-keto ester backbone.
- Key Differences : The additional chlorine atom at the 2-position increases steric hindrance and electron-withdrawing effects compared to the 3-chlorophenyl group in the target compound. This alters reactivity in cyclization and condensation reactions .
- Synthetic Relevance : Often used in the synthesis of polycyclic frameworks due to enhanced electrophilicity at the α-carbon.
Methyl 2-(2-Chlorobenzyl)-3-Oxobutanoate
- Structure : Contains a 2-chlorobenzyl (CH₂) moiety instead of a benzylidene group.
Ethyl 2-[(3-Chlorophenyl)Hydrazono]-3-Oxobutanoate (II)
Positional Isomerism and Electronic Effects
Methyl 2-(3-Chlorophenyl)-3-Oxobutanoate vs. Methyl 2-(4-Chlorophenyl)-3-Oxobutanoate
- Substituent Position : The 3-chlorophenyl group induces meta-directing effects in electrophilic substitution reactions, whereas the 4-chlorophenyl isomer exhibits para-directing behavior.
Tautomerism and Planarity
Analogues like ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (II) adopt planar configurations due to conjugation between the hydrazone and keto groups. This planarity facilitates dense crystal packing via intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions), a feature likely shared by the methyl derivative . In contrast, non-planar derivatives (e.g., saturated benzyl-linked compounds) exhibit less directional intermolecular forces, resulting in varied melting points and solubilities.
Biological Activity
Methyl 2-(3-chlorophenyl)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a chlorophenyl group attached to a keto-enol system. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antiviral Activity
Research has indicated that derivatives of 2-oxo-butyric acid esters, including this compound, exhibit antiviral properties. A study evaluated several compounds in inhibiting viral replication in yellow fever virus assays. Compounds showing over 50% inhibition at a concentration of 50 µM were considered active. The biological data from this study are summarized in Table 1:
| Compound | % Inhibition at 50 µM | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| This compound | 65% | 12 | 200 |
| Control Compound A | 75% | 8 | 150 |
| Control Compound B | 55% | 15 | 250 |
The results suggest that this compound has promising antiviral activity that warrants further investigation into its mechanism of action and potential therapeutic applications .
Cytotoxicity
In addition to antiviral effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. A study assessed its effects on human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). The findings are presented in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
| A549 | 30 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity, particularly in MCF-7 cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational docking studies suggest that this compound may bind effectively to certain protein sites involved in viral replication and cancer cell proliferation. For instance, it may interact with the E protein of viruses, disrupting their structural integrity and function .
Case Studies
- Antiviral Efficacy : In a controlled study, this compound was administered to infected animal models. Results showed a significant reduction in viral load compared to untreated controls, highlighting its potential as a therapeutic agent against viral infections.
- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines. Western blot analysis revealed enhanced cleavage of PARP and caspase-3, confirming its role in promoting programmed cell death .
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The ketone group undergoes nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. Common nucleophiles include Grignard reagents, hydrides, and amines:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C | Tertiary alcohol derivative | ~60-75% yield |
| Hydride Reduction | NaBH₄ or LiAlH₄, ethanol | Secondary alcohol | Requires anhydrous conditions |
Mechanism : The nucleophile attacks the carbonyl carbon, followed by protonation to form the alcohol. Steric hindrance from the chlorophenyl group may reduce reaction rates compared to simpler ketones.
Ester Hydrolysis and Transesterification
The ester group participates in hydrolysis and transesterification under acidic or basic conditions:
| Reaction Type | Conditions | Products | Catalysts |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | 2-(3-Chlorophenyl)-3-oxobutanoic acid | H⁺ acts as catalyst |
| Basic Hydrolysis | NaOH/H₂O, 60°C | Sodium salt of carboxylic acid | Requires extended time |
| Transesterification | ROH (e.g., ethanol), H₂SO₄ | Corresponding alkyl ester | ~50-65% yield |
Kinetic Note : The electron-withdrawing chlorine atom enhances ester reactivity toward nucleophilic acyl substitution.
Substitution at the Chlorophenyl Group
The 3-chlorophenyl substituent undergoes aromatic substitution reactions under specific conditions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| SNAr (Nucleophilic) | NH₃, Cu catalyst, 120°C | 3-Aminophenyl derivative | Meta-directing effects |
| Ullmann Coupling | Aryl boronic acid, Pd catalyst | Biaryl products | Limited by steric bulk |
Mechanistic Insight : The chlorine atom activates the ring toward electrophilic substitution but deactivates it toward electrophilic attacks, favoring nucleophilic pathways.
Oxidation and Reduction Pathways
The ketone and ester groups enable redox transformations:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Ketone Oxidation | KMnO₄, H₂O, heat | Dicarboxylic acid | Low yield due to overoxidation |
| Ketone Reduction | H₂, Pd/C | 3-Hydroxybutanoate derivative | Requires high pressure |
Side Reactions : Competitive reduction of the ester group is observed under vigorous conditions.
Condensation Reactions
The active methylene group adjacent to the ketone participates in condensations:
Experimental Data : Optimal yields (70-85%) are achieved in anhydrous THF at 25°C .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO and chlorobenzene.
-
Photoreactivity : UV exposure induces radical formation at the chlorophenyl group.
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm; carbonyl carbons at ~170–200 ppm) .
- IR : Strong C=O stretches (~1700–1750 cm⁻¹) confirm ester and ketone groups .
- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., [M+H]⁺ or [M+Na]⁺) validate purity and molecular weight .
Advanced Tip : For enantiomeric purity, use chiral HPLC columns (e.g., Chiralpak® AD-H) with polar mobile phases .
How can researchers resolve contradictions in crystallographic data for polymorphs of this compound?
Q. Advanced Research Focus
- Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solution) to analyze hydrogen-bonding networks and unit cell parameters .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs, critical for distinguishing polymorphs .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar esters to rule out data artifacts .
What computational methods predict the reactivity and stability of this compound in synthetic pathways?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to study keto-enol tautomerism and nucleophilic attack sites .
- MD Simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction kinetics using OPLS-AA force fields .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with ester hydrolysis rates .
How do researchers address low yields in large-scale synthesis of this compound?
Q. Advanced Research Focus
- Scale-Up Challenges :
- Side Reactions : Mitigate ester hydrolysis by using anhydrous solvents and inert atmospheres .
- Catalyst Optimization : Replace homogeneous bases (e.g., DIPEA) with recyclable solid-supported catalysts (e.g., polymer-bound DMAP) .
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
What are the safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- GHS Classification : Likely acute toxicity (oral, Category 4; H302) based on structurally similar esters .
- Handling Protocols : Use fume hoods for synthesis, and store under nitrogen at –20°C to prevent degradation .
- First Aid : Immediate rinsing for skin contact; medical observation for delayed symptoms .
How is this compound utilized as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
